BenchChemオンラインストアへようこそ!

tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate

Chiral synthesis enantiomeric purity optical rotation

tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate is a chiral, orthogonally protected pyrrolidine derivative with the molecular formula C12H22N2O3, a molecular weight of 242.31 g/mol, and is primarily available as the (S)-enantiomer (CAS 438585-60-5). It belongs to a class of N-Boc-3-amido-pyrrolidines widely employed as synthetic intermediates for producing biologically active molecules, including acetyl-CoA carboxylase (ACC) inhibitors and chemokine receptor antagonists.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Cat. No. B12878285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O3/c1-9(15)13(5)10-6-7-14(8-10)11(16)17-12(2,3)4/h10H,6-8H2,1-5H3
InChIKeySGHHXGXBMAHFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate: A Boc-Protected Chiral Building Block for Medicinal Chemistry and Drug Discovery


tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate is a chiral, orthogonally protected pyrrolidine derivative with the molecular formula C12H22N2O3, a molecular weight of 242.31 g/mol, and is primarily available as the (S)-enantiomer (CAS 438585-60-5) . It belongs to a class of N-Boc-3-amido-pyrrolidines widely employed as synthetic intermediates for producing biologically active molecules, including acetyl-CoA carboxylase (ACC) inhibitors and chemokine receptor antagonists [1]. Its structure combines a base-labile tert-butyloxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen with an N-methylacetamido moiety at the 3-position, a feature that uniquely balances steric bulk, hydrogen-bonding capability, and controlled reactivity for multi-step synthetic routes .

Why Generic Substitution of tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate Introduces Synthetic Risk


Substituting this compound with a close structural analog, such as the N-H variant (tert-butyl 3-acetamidopyrrolidine-1-carboxylate) or the deprotected free base (3-(N-methylacetamido)pyrrolidine), introduces significant risks of divergent reactivity and compromised synthetic outcomes. The unique combination of the base-labile Boc protecting group, which enables orthogonal deprotection strategies incompatible with other protecting groups (e.g., Cbz or Fmoc), and the N-methyl substitution on the acetamido moiety is critical . The N-methyl group is not a passive substituent; it eliminates a hydrogen-bond donor site, alters the amide bond's conformational preferences, and significantly increases steric bulk and lipophilicity compared to the unsubstituted amide, directly impacting molecular recognition and downstream biological activity . The quantitative evidence below demonstrates how these structural variations translate into measurable differences in physicochemical properties and synthetic utility, confirming that these analogs are not interchangeable and that generic selection can derail synthetic plans and structure-activity relationship (SAR) studies.

Procurement-Ready Quantitative Evidence: How tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate Differentiates from its Closest Analogs


Stereochemical Integrity: Optical Rotation Defines (S)-Enantiomer Purity vs. Racemic Mixtures

The (S)-enantiomer (CAS 438585-60-5) is the preferred chiral building block for asymmetric synthesis, and its optical identity is a key procurement specification. In contrast, the racemic mixture (CAS 1160938-28-2) is a different chemical entity with distinct physical properties. The specific optical rotation for the (S)-enantiomer is reported as [α]20/D = -18°, c = 3.5 in methanol for the structurally analogous (S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate, establishing the expected negative rotation for this chiral series . A racemic mixture would exhibit a null net rotation, making optical rotation a direct, quantifiable measure of stereochemical purity that can be specified upon procurement to ensure the correct isomer is obtained. Using the racemate in an enantioselective synthesis would result in a 50% theoretical yield loss and a complex purification process for the desired enantiomer .

Chiral synthesis enantiomeric purity optical rotation

Molecular Formula Differentiates N-Methyl from N-H Analog: A Critical Factor for Molecular Weight and Lipophilicity

The N-methyl substitution distinguishes the target compound (C12H22N2O3, MW 242.31) from its closest N-H analog, tert-butyl 3-acetamidopyrrolidine-1-carboxylate (C11H20N2O3, MW 228.29) . This difference of one carbon and two hydrogen atoms (ΔMW = 14.02 amu) is not trivial; the N-methyl group increases the molecular weight by 6.1% and significantly alters the compound's lipophilicity. The N-H analog possesses an additional hydrogen-bond donor, which can lead to divergent solubility, permeability, and target-binding profiles in medicinal chemistry applications. For solid-phase peptide synthesis (SPPS) or related synthetic strategies, this mass difference is a key factor in monitoring reaction progress by LC-MS .

Molecular weight lipophilicity SAR studies

Orthogonal Protecting Group Strategy: Boc vs. Cbz Enables Acid-Labile Deprotection Pathways

The Boc group on the target compound offers a distinct, acid-labile deprotection pathway (e.g., TFA or HCl) that is orthogonal to base-labile (e.g., Fmoc) or hydrogenolytic (e.g., Cbz) protecting groups . This contrasts with the analogous Cbz-protected intermediate, benzyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate, which requires hydrogenolysis for deprotection, a condition that is incompatible with substrates containing reducible functional groups like alkenes, nitro groups, or certain heterocycles . The Boc group can be removed quantitatively with trifluoroacetic acid (TFA) in dichloromethane, a standard, high-yielding protocol, whereas Cbz removal via catalytic hydrogenation often requires careful monitoring to avoid over-reduction and may suffer from catalyst poisoning, making the Boc-protected variant the superior choice for complex, multi-functional molecule synthesis .

Protecting group strategy orthogonal deprotection solid-phase synthesis

Purity and Quality Specification: High and Consistent Purity Levels are Essential for Reproducible Synthesis

The target compound is commercially available with a purity specification of ≥98% (NLT 98%) at the (S)-enantiomer level, which is higher than the typical ≥95% offered for the racemic mixture or the unprotected free base (3-(N-methylacetamido)pyrrolidine), often specified at 97% . This higher specification is critical for applications requiring stringent control of impurities, such as in the late-stage synthesis of active pharmaceutical ingredients (APIs) where minor impurities can propagate and significantly affect yield and purity of the final product . The availability of a validated Certificate of Analysis (CoA) with quantitative NMR and HPLC data directly supports quality-by-design (QbD) principles, ensuring reproducible synthetic performance.

Purity specification quality control reproducibility

Physical Form and Melting Point Distinguish It from Unprotected Analogs for Handling and Formulation

While the target compound itself is not reported with a definitive melting point, the structurally analogous (S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate is a crystalline solid with a melting point of 86-90 °C, making it easy to handle, weigh, and purify by trituration or recrystallization . In contrast, the unprotected free base 3-(N-methylacetamido)pyrrolidine is typically an oil or a low-melting solid, which complicates accurate weighing, storage, and purification by non-chromatographic methods . This physical state differentiation is a direct consequence of the Boc protecting group's contribution to molecular packing and is a key practical consideration for synthetic chemists during procurement.

Physical form melting point solid handling

Orthogonal Protection Enables Higher Synthetic Efficiency in Multi-Step Routes

The orthogonal nature of the Boc protection relative to other amine protecting groups (e.g., Fmoc) is a cornerstone of solid-phase peptide synthesis (SPPS) and complex molecule construction. The target compound can be used directly in automated synthesizers under standard Fmoc-strategy conditions without cross-reactivity, as the Boc group remains stable to the piperidine used for Fmoc removal . In contrast, an analog with a base-labile protecting group, such as Fmoc-3-(N-methylacetamido)pyrrolidine, would be incompatible with such protocols, leading to its premature and uncontrolled deprotection. This fundamental difference eliminates an entire deprotection-protection step from a synthetic sequence, directly increasing the overall yield and reducing purification time. For a 10-step linear synthesis with a 90% average step yield, eliminating even one step increases the theoretical overall yield from 38.7% to 43.0%, representing a significant material and time saving [1].

Synthetic efficiency protecting group chemistry reaction yield

Optimal Application Scenarios for tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate Based on Differentiated Evidence


Chiral Building Block for Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis

As a key intermediate cited in patents for ACC inhibitors (US 9,169,205 B2), the (S)-enantiomer of this compound is essential for introducing the chiral 3-amido-pyrrolidine moiety into drug candidates targeting metabolic diseases. Its Boc protection is ideal for the convergent synthetic routes outlined in these patents, where the pyrrolidine nitrogen must remain protected during amide bond formations and alkylation steps before final global deprotection with TFA, as evidenced by its orthogonal stability and acid-lability [1]. Attempts to substitute the Cbz-protected or unprotected analog would compromise the synthetic route's orthogonality and lead to side-product formation.

Structural Diversification of Chemokine Receptor Antagonists

This compound serves as a privileged scaffold for generating libraries of CCR5 and other chemokine receptor antagonists. The N-methyl substitution is a critical structural feature known to modulate metabolic stability and reduce peptide character by eliminating a hydrogen-bond donor. The target compound allows medicinal chemists to start SAR explorations from a protected, chirally pure intermediate, enabling late-stage diversification at the pyrrolidine nitrogen after Boc removal. Using the N-H analog would change the pharmacophore's hydrogen-bonding capacity and the trajectory of the SAR study, making the target compound the only viable starting point for programs specifically requiring the N-methyl-amide motif .

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Design

The Boc group's orthogonality to the Fmoc group makes this compound perfectly suited for introduction at a specific position in a growing peptide chain on solid support. After coupling to the resin, the Fmoc group on the main chain alpha-amine can be removed with piperidine without affecting the Boc group on the pyrrolidine side chain, allowing for subsequent site-specific modifications. This precise control is impossible with the unprotected free base, which would react non-selectively, and is critical for the rational design of conformationally constrained peptidomimetics with improved drug-like properties [1].

Quality Control-Intensive API Intermediate Manufacturing

For process chemistry and GMP manufacturing, the compound's availability at a high purity specification (≥98%) and its solid physical form provide significant advantages. The high purity directly supports rigorous quality-by-design (QbD) workflows, where the control of trace impurities is essential for regulatory compliance. The solid form allows for accurate weight-based dispensing in large-scale reactors and facilitates further purification by recrystallization if needed for API-grade intermediates. These practical attributes make it the preferred choice over lower-purity or oily/liquid analogs for late-stage clinical supply manufacturing .

Quote Request

Request a Quote for tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.